

1,2,3-triiodobenzene physical properties and data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Triiodobenzene

Cat. No.: B3054506

[Get Quote](#)

In-Depth Technical Guide to 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triiodobenzene is a halogenated aromatic compound characterized by the substitution of three iodine atoms on adjacent carbons of a benzene ring. This substitution pattern imparts unique steric and electronic properties to the molecule, making it a subject of interest in synthetic organic chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-iodine bonds, which can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and a detailed experimental protocol for the synthesis of **1,2,3-triiodobenzene**.

Core Physical and Chemical Properties

The physical and chemical properties of **1,2,3-triiodobenzene** are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ I ₃	[1][2][3]
Molecular Weight	455.80 g/mol	[1]
Appearance	Colorless crystalline solid	[4]
Melting Point	113-116 °C	[3][5]
Boiling Point	332-350.8 °C at 760 mmHg	[3][4]
Density	2.928 - 3.483 g/cm ³	[3][4]
Flash Point	183.3 °C	[3]
Vapor Pressure	8.67E-05 mmHg at 25°C	[3]

Solubility Profile

Solvent	Solubility	Source(s)
Water	Very low	[4]
Hexane	Soluble	[4]
Chloroform	Soluble	[4]
Carbon Tetrachloride	Soluble	[4]

Crystal Structure

The crystal structure of **1,2,3-triiodobenzene** reveals significant intramolecular steric repulsion between the adjacent iodine atoms. This steric strain leads to a distortion of the benzene ring, with the outer iodine atoms splaying outwards to relieve the repulsion. The crystal system is reported as triclinic with the space group P-1.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: A predicted ¹H NMR spectrum is available, though experimental data is not widely published. The spectrum is expected to show signals corresponding to the three aromatic

protons.

- ^{13}C NMR: Due to the asymmetry of the molecule, six distinct signals are anticipated in the ^{13}C NMR spectrum, corresponding to the six unique carbon atoms in the benzene ring.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-triiodobenzene** is expected to exhibit characteristic absorption bands for aromatic C-H stretching and bending, as well as C-I stretching vibrations. While a specific spectrum for **1,2,3-triiodobenzene** is not readily available, it is noted that FT-IR spectra for similar compounds are available in spectral libraries.[4]

Mass Spectrometry (MS)

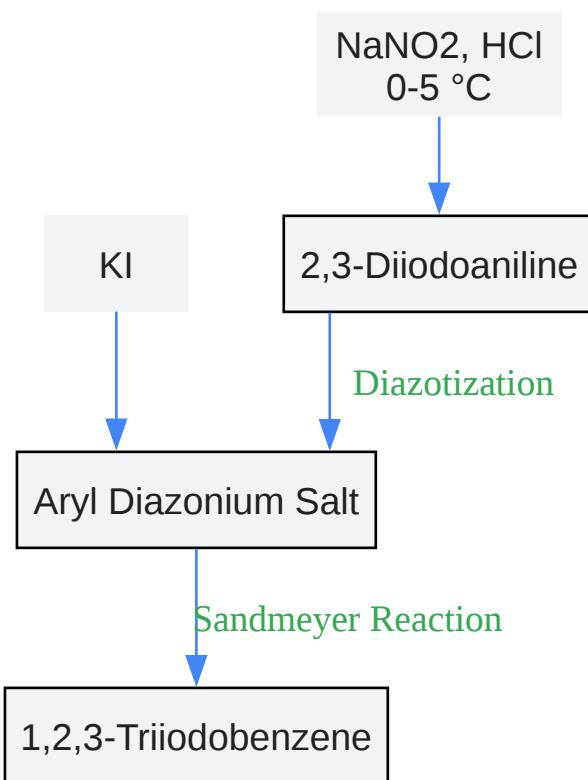
The mass spectrum of **1,2,3-triiodobenzene** would show a molecular ion peak (M^+) at approximately m/z 456. The fragmentation pattern is expected to involve the sequential loss of iodine atoms, which is a common pathway for halogenated aromatic compounds.[4]

Experimental Protocols

Synthesis of 1,2,3-Triiodobenzene

A common route for the synthesis of **1,2,3-triiodobenzene** involves a Sandmeyer-type reaction starting from a corresponding aniline derivative. The synthesis was reported by Mattern & Chen in 1991.[6] While the full text of this specific protocol is not publicly available, a general procedure for a Sandmeyer reaction to produce an aryl iodide is outlined below. This can be adapted for the synthesis of **1,2,3-triiodobenzene**, likely starting from 2,3-diidoaniline or a related precursor.

General Sandmeyer Reaction for Aryl Iodide Synthesis:

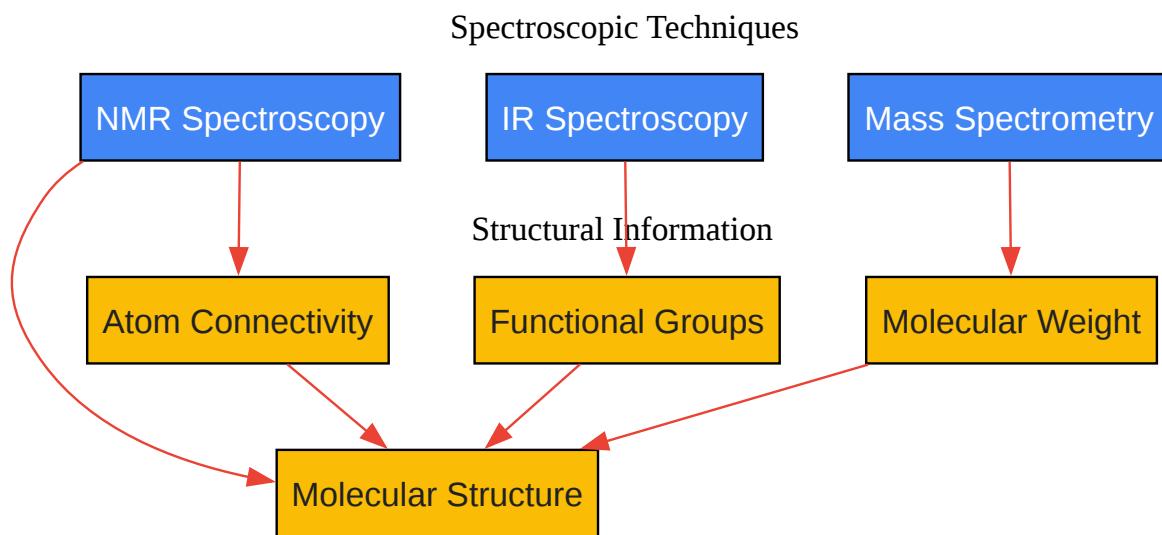

- **Diazotization of the Amine:** The aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the amine solution while maintaining the low temperature. This forms the aryl diazonium salt.

- Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution.
- The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved as the diazonium group is replaced by iodine.
- Workup and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

Visualizations

Synthesis Pathway of 1,2,3-Triiodobenzene

The following diagram illustrates a potential synthetic pathway for **1,2,3-triiodobenzene**, highlighting the key transformations.



[Click to download full resolution via product page](#)

Caption: A possible synthetic route to **1,2,3-triiodobenzene**.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the different spectroscopic techniques used to characterize **1,2,3-triiodobenzene** and the information they provide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Triiodobenzene | C6H3I3 | CID 11845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scitoys.com [scitoys.com]
- 3. 1,2,3-Triiodobenzene | lookchem [lookchem.com]
- 4. 1,2,3-Triiodobenzene | 608-29-7 | Benchchem [benchchem.com]
- 5. 1,2,3-triiodobenzene [stenutz.eu]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [1,2,3-triiodobenzene physical properties and data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3054506#1-2-3-triiodobenzene-physical-properties-and-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com